Ethyl 4-carbamoyl-3-methyl-5-[(2-methylpropanoyl)amino]thiophene-2-carboxylate
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the aminocarbonyl and isobutyrylamino groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-(AMINOCARBONYL)-5-(ISOBUTYRYLAMINO)-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but may have different substituents.
Aminocarbonyl compounds: These compounds contain the aminocarbonyl functional group but may have different core structures.
Isobutyrylamino compounds: These compounds contain the isobutyrylamino group but may have different core structures
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S/c1-5-19-13(18)9-7(4)8(10(14)16)12(20-9)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17) |
InChI Key |
NIMGLVRHKWHKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)C(=O)N)C |
Origin of Product |
United States |
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